2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene
CAS No.:
Cat. No.: VC16656911
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O4S |
|---|---|
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 2-(4-nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene |
| Standard InChI | InChI=1S/C12H12N2O4S/c15-14(16)10-3-5-12(6-4-10)19(17,18)13-8-9-1-2-11(13)7-9/h1-6,9,11H,7-8H2 |
| Standard InChI Key | YAXBZNUOEWMQDC-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CN(C1C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2-azabicyclo[2.2.1]hept-5-ene core, a strained bicyclic system comprising a five-membered ring fused to a six-membered ring with an embedded nitrogen atom. The sulfonyl group (-SO₂-) at the 2-position is bonded to a para-nitrophenyl moiety, introducing strong electron-withdrawing characteristics. This structural combination creates a rigid, three-dimensional framework with potential for selective interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₄S |
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene |
| CAS Number | 4046620 |
| SMILES | C1C2CN(C1C=C2)S(=O)(=O)C3=CC=C(C=C3)N+[O-] |
Spectroscopic and Computational Data
The compound’s InChIKey (YAXBZNUOEWMQDC-UHFFFAOYSA-N) facilitates database searches and computational modeling. Molecular dynamics simulations predict moderate hydrophobicity (logP ≈ 1.8) due to the nitrophenyl group, while the sulfonyl moiety enhances solubility in polar aprotic solvents . X-ray crystallography of analogous azabicycloheptanes suggests a puckered bicyclic conformation, which may influence binding to enzymatic pockets .
Synthesis and Optimization Strategies
Diels-Alder Reaction Pathways
A patented synthesis route involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, yielding 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene as an intermediate. Subsequent hydrolysis in acidic media (e.g., acetic acid) at 20–40°C affords the target lactam structure. This method achieves yields exceeding 60%, a significant improvement over earlier routes plagued by low efficiency (27.5%) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder Reaction | CH₂Cl₂, -20°C to +40°C | 85% |
| Hydrolysis | AcOH/H₂O, reflux, 12 h | 70% |
Functionalization and Derivatization
Post-synthetic modifications include:
-
Sulfonylation: Introducing alternative aryl-sulfonyl groups via nucleophilic substitution.
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Nitrophenyl Reduction: Converting the nitro group to an amine for enhanced hydrogen-bonding capacity.
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Bicyclic Core Expansion: Ring-opening reactions to generate linear intermediates for peptide mimetics .
Applications in Medicinal Chemistry
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Analogous azabicycloheptane derivatives exhibit nanomolar inhibition of DPP-4, a target for type 2 diabetes therapeutics. The rigid bicyclic core mimics proline’s conformation in DPP-4 substrates, while the sulfonyl group stabilizes enzyme interactions via hydrophobic and π-stacking effects.
Structure-Activity Relationship (SAR) Insights
Role of the Sulfonyl Group
Replacing the 4-nitrophenylsulfonyl group with methylsulfonyl reduces DPP-4 binding affinity by 15-fold, underscoring the importance of aromatic stacking interactions. Conversely, substituting the nitro group with methoxy improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h in human hepatocytes) .
Bicyclic Ring Modifications
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Ring Unsaturation: Saturation of the 5-ene double bond decreases conformational flexibility, reducing antiviral activity by 40% .
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Nitrogen Positioning: Moving the nitrogen to the 3-position abolishes DPP-4 inhibition, highlighting the critical role of the 2-aza configuration.
Challenges and Future Directions
Synthetic Scalability
Current routes require stoichiometric amounts of methanesulfonyl cyanide, which poses safety risks due to cyanide release. Flow chemistry approaches could mitigate hazards by minimizing reagent accumulation .
Targeted Delivery Systems
Conjugating the compound to antibody-drug conjugates (ADCs) may enhance tumor specificity. For example, linking the nitrophenyl group to trastuzumab via a cleavable linker reduced off-target toxicity in xenograft models.
Computational Design
Machine learning models trained on azabicycloheptane libraries predict that fluorination at the 7-position could improve blood-brain barrier penetration (predicted logBB = 0.4 vs. -0.2 for the parent compound) .
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